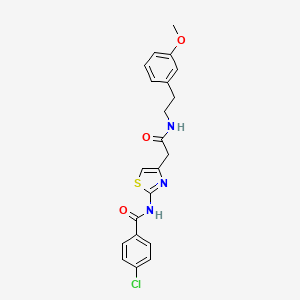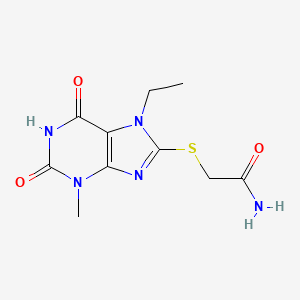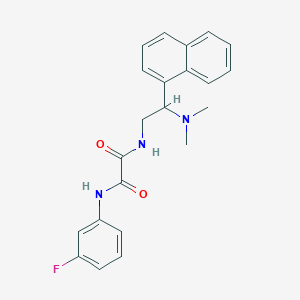![molecular formula C13H10F3N3OS B2381915 (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea CAS No. 237386-04-8](/img/structure/B2381915.png)
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring through an oxy linkage, and finally bonded to a thiourea group
Mechanism of Action
Target of Action
A structurally similar compound, 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid, targets fatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the endocannabinoid signaling pathway, which is involved in a variety of physiological processes.
Mode of Action
It’s worth noting that the trifluoromethylpyridine group is a key structural motif in active agrochemical and pharmaceutical ingredients . This group can influence the biological activity of compounds due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Result of Action
Compounds with a similar trifluoromethylpyridine group have shown excellent fungicidal activity . This suggests that (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea might also have potential antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea typically involves the following steps:
Formation of the Trifluoromethylpyridine Intermediate: This can be achieved through various methods, including the chlorine/fluorine exchange using trichloromethylpyridine or the direct introduction of a trifluoromethyl group using a trifluoromethyl active species.
Coupling with Phenol Derivative: The trifluoromethylpyridine intermediate is then reacted with a phenol derivative to form the (5-(Trifluoromethyl)pyridin-2-yl)oxyphenol compound.
Thiourea Formation: Finally, the (5-(Trifluoromethyl)pyridin-2-yl)oxyphenol is reacted with thiourea under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while nucleophilic substitution can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)urea: Similar structure but with a urea group instead of thiourea.
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine: Similar structure but with an amine group instead of thiourea.
Uniqueness
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea is unique due to the presence of both the trifluoromethyl group and the thiourea group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiourea group can engage in specific interactions with biological targets, making this compound particularly valuable for various applications .
Properties
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c14-13(15,16)8-1-6-11(18-7-8)20-10-4-2-9(3-5-10)19-12(17)21/h1-7H,(H3,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVUIAOJAFFBAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide](/img/structure/B2381832.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2381833.png)
![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2381837.png)


![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2381842.png)


![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2381853.png)
